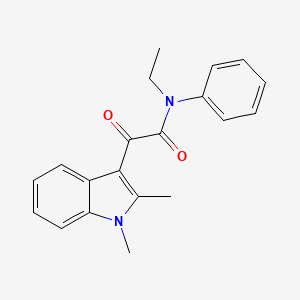

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-4-22(15-10-6-5-7-11-15)20(24)19(23)18-14(2)21(3)17-13-9-8-12-16(17)18/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWXELGBPHMBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

N-alkylation: The indole core is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to introduce the N-ethyl group.

Acylation: The final step involves the acylation of the N-ethylindole with phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or phenylacetamide moiety.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Key Observations:

Indole Substitution : The 1,2-dimethyl group on the indole ring (target compound, F12016, C730-0632) enhances steric bulk and electronic effects compared to unsubstituted indoles (e.g., ). This substitution may improve metabolic stability or binding affinity in biological systems .

Acetamide Substituents: N-Ethyl vs. N-Aryl: The target compound’s N-ethyl group contrasts with the N-aryl groups in F12016 (acetylphenyl) and C730-0632 (dimethoxyphenyl). Chloroacetamides: Pesticidal compounds () replace the oxoacetamide with a chloro group, enabling nucleophilic reactivity critical for herbicidal action .

Photochromic Behavior : ’s compound demonstrates that indole-acetamide derivatives with fluorinated cyclopentene and thioether groups exhibit reversible light-induced structural changes, a property absent in the target compound .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide is a compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide is with a molecular weight of approximately 296.37 g/mol. The compound features an indole structure, which is pivotal in its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Notably, indole derivatives are known to influence several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, particularly sphingomyelinase, which plays a role in the development of neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The indole nucleus allows for high-affinity binding to neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide:

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Neurodegenerative Disease Models : In a mouse model of Alzheimer's disease, the compound demonstrated significant inhibition of exosome secretion from the brain, which is crucial for reducing neuroinflammation and preserving cognitive function .

- Cancer Cell Lines : Research on A549 lung cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, suggesting potential as an anticancer agent. The mechanism appears to involve both apoptosis induction and cell cycle arrest .

- Pharmacokinetics : Studies have shown favorable pharmacokinetic properties for this compound, including good oral bioavailability and effective brain penetration, making it a promising candidate for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide, and what critical reaction conditions ensure optimal yield?

- The compound is synthesized via multi-step organic reactions. A typical approach involves:

Indole core formation : Alkylation or condensation of substituted indole precursors under controlled temperature (e.g., 60–80°C) and acid/base catalysis.

Acetamide functionalization : Coupling of the indole intermediate with N-ethyl-N-phenylacetamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Key conditions: Strict inert atmosphere (N₂/Ar), TLC/HPLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane), and silica gel chromatography for purification.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable for confirming its purity?

- 1H/13C NMR : Assign peaks for indole protons (δ 7.1–7.8 ppm), dimethyl groups (δ 1.8–2.1 ppm), and acetamide carbonyl (δ 170–175 ppm).

- FT-IR : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities.

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]+ at m/z 335.2 .

- Purity is validated by HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across different cell models be resolved?

- Orthogonal assays : Validate results using complementary methods (e.g., apoptosis via flow cytometry alongside MTT).

- Structure-activity relationship (SAR) : Compare analogs (e.g., substituent variations on the indole or phenyl groups) to isolate activity drivers .

- Mechanistic studies : Probe target engagement using pull-down assays or molecular docking (e.g., binding to DNA topoisomerase II or tubulin) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation).

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring. Adjust pH (6–7.4) to prevent hydrolysis of the acetamide group .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3), BBB permeability, and CYP450 inhibition.

- Molecular dynamics simulations : Model binding to targets (e.g., kinases) to refine substituent geometry .

Q. What experimental approaches validate the compound’s mechanism of action in DNA intercalation?

- Ethidium bromide displacement assay : Measure fluorescence quenching in the presence of DNA.

- Circular dichroism (CD) : Monitor changes in DNA helix conformation upon compound binding.

- Atomic force microscopy (AFM) : Visualize DNA structural perturbations .

Methodological Considerations

Q. How to address low synthetic yields during the coupling step of the indole and acetamide moieties?

- Reagent optimization : Replace EDC with DCC or use ultrasonic-assisted coupling.

- Solvent screening : Test polar aprotic solvents (DMAC, THF) with 4Å molecular sieves to scavenge water .

Q. What analytical techniques resolve discrepancies in NMR assignments for stereoisomers?

- NOESY/ROESY : Identify spatial proximity of protons to confirm stereochemistry.

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.